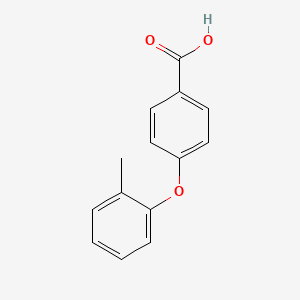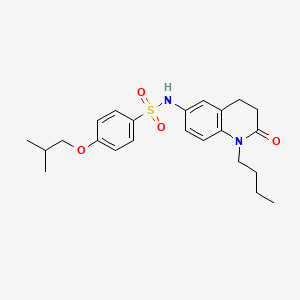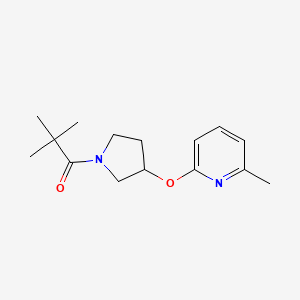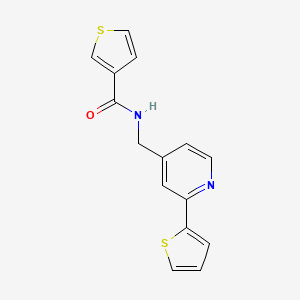
4-(2-Methylphenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylphenoxy)benzoic acid: is an organic compound with the molecular formula C14H12O3 and a molecular weight of 228.25 g/mol This compound is characterized by a benzoic acid moiety substituted with a 2-methylphenoxy group
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of substances and laboratory chemicals
Mode of Action
It is structurally similar to phenoxy herbicides, which act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth . .
Biochemical Pathways
It’s worth noting that benzoic acids, which are the building blocks of most phenolic compounds in foods, are generally derived from corresponding cinnamic acid derivatives through the enzymatic reactions of the shikimate and phenylpropanoid pathway .
Result of Action
It’s known that this compound is used in the synthesis of substances and laboratory chemicals
Action Environment
2, indicating that it can be harmful if swallowed, cause serious eye irritation, and is very toxic to aquatic life .
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as 4-(2-Methylphenoxy)benzoic acid, can participate in various biochemical reactions
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells
Molecular Mechanism
Benzylic halides, which are structurally similar to this compound, typically react via an SN2 pathway
Metabolic Pathways
It is known that benzoic acid derivatives are involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylphenoxy)benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-iodobenzoic acid with 2-methylphenol in the presence of a base such as potassium t-butoxide and a copper catalyst. The reaction is typically carried out in dimethylsulfoxide at elevated temperatures (around 210°C) for an extended period (approximately 18 hours). The reaction mixture is then extracted and purified to obtain the desired product.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylphenoxy)benzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction and Oxidation: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Electrophilic Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Reduction: Reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Nucleophilic Substitution: Substituted phenoxybenzoic acids.
Electrophilic Substitution: Nitrated or halogenated derivatives.
Reduction: Alcohol derivatives.
Oxidation: Oxidized carboxylic acid derivatives.
Scientific Research Applications
4-(2-Methylphenoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, although not yet widely adopted in clinical settings.
Comparison with Similar Compounds
- 4-(4-Methylphenoxy)benzoic acid
- 4-(4-Methoxyphenoxy)benzoic acid
Comparison:
- 4-(4-Methylphenoxy)benzoic acid: Similar structure but with the methyl group in the para position. It shares similar chemical properties and applications .
- 4-(4-Methoxyphenoxy)benzoic acid: Contains a methoxy group instead of a methyl group, leading to different reactivity and potential applications .
Uniqueness: 4-(2-Methylphenoxy)benzoic acid is unique due to the position of the methyl group, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
4-(2-methylphenoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-4-2-3-5-13(10)17-12-8-6-11(7-9-12)14(15)16/h2-9H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDATUJNTHWUURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)

![Imidazo[1,5-a]pyridin-5-amine](/img/structure/B2747680.png)

![methyl 6-bromo-3-methylthieno[3,2-b]thiophene-2-carboxylate](/img/structure/B2747684.png)



![(Z)-2-Cyano-3-(furan-2-yl)-N-[4-(2-oxo-1H-imidazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2747689.png)
![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)
![3-[(2-chlorophenyl)methyl]-3,4-dihydro-2H-1,3-benzothiazine-2,4-dione](/img/structure/B2747692.png)
![8-methoxy-N-[3-(methylsulfanyl)phenyl]-2-(thiomorpholine-4-carbonyl)quinolin-4-amine](/img/structure/B2747693.png)
![2-(4-Chlorophenoxy)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]-2-methylpropanamide](/img/structure/B2747696.png)

